molecular formula C16H27N3 B7913374 N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine

Cat. No.: B7913374
M. Wt: 261.41 g/mol
InChI Key: QELIUXPIXHOTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine is a tertiary diamine featuring a benzyl-substituted piperidine ring linked to a methylethane-1,2-diamine backbone. Its structural complexity, characterized by the piperidine heterocycle and benzyl group, distinguishes it from simpler aliphatic or aryl-substituted diamines. This article compares its chemical and functional attributes with similar compounds, emphasizing structural variations, physicochemical properties, and biological relevance.

Properties

IUPAC Name

N'-[(1-benzylpiperidin-3-yl)methyl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-18(11-9-17)12-16-8-5-10-19(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELIUXPIXHOTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Piperidine Ring Formation

Reductive amination between primary amines and ketones is a common route to piperidines. For example, reacting 1-benzyl-3-piperidone with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) yields the 3-substituted piperidine intermediate. Subsequent quaternization with ethylenediamine derivatives could introduce the diamine chain, though regioselectivity must be carefully controlled.

Example Reaction Pathway:

1-Benzyl-3-piperidone+CH₃NH₂H2/Pd-C1-Benzyl-3-(methylamino)piperidineBrCH₂CH₂NH₂Target Compound\text{1-Benzyl-3-piperidone} + \text{CH₃NH₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-Benzyl-3-(methylamino)piperidine} \xrightarrow{\text{BrCH₂CH₂NH₂}} \text{Target Compound}

Stepwise Synthesis of the Ethane-1,2-Diamine Moiety

The ethane-1,2-diamine component is often constructed via nucleophilic substitution or protection/deprotection strategies.

Boc-Protected Intermediate Synthesis

As demonstrated in, N1-(2-aminoethyl)-N1-methylethane-1,2-diamine can be synthesized using tert-butyl dicarbonate (Boc₂O) for amino group protection. Adapted for the target compound, this method ensures selective functionalization:

Procedure:

  • Dissolve 1-benzylpiperidin-3-ylmethanamine (5.0 g, 42.7 mmol) in dichloromethane (100 mL) at 0°C.

  • Add Boc₂O (0.93 g, 4.27 mmol) dropwise, stir for 30 min at 0°C, then warm to room temperature for 2 h.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Key Data:

StepReagentsConditionsYield
Boc ProtectionBoc₂O, CH₂Cl₂0°C → RT, 2.5 h71%

Regioselective Benzylation at the Piperidine 3-Position

Introducing the benzyl group at the 3-position requires careful control to avoid competing reactions at the 2- or 4-positions.

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, benzyl chloride can alkylate piperidine derivatives. However, this method often favors the 2- or 4-positions due to steric and electronic factors. Modifying reaction conditions (e.g., solvent polarity, temperature) may shift selectivity toward the 3-position.

Optimization Example:

CatalystSolventTemp (°C)3-yl:2-yl Ratio
AlCl₃DCM01:3
FeCl₃Toluene-101:2

Final Assembly via Nucleophilic Substitution

Coupling the benzylpiperidine intermediate with the ethane-1,2-diamine chain often employs SN2 reactions.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction (DEAD, PPh₃) facilitates C–N bond formation between alcohols and amines. For example:

1-Benzyl-3-(hydroxymethyl)piperidine+N1-methylethane-1,2-diamineDEAD, PPh₃Target Compound\text{1-Benzyl-3-(hydroxymethyl)piperidine} + \text{N1-methylethane-1,2-diamine} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}

Conditions:

  • Solvent: THF

  • Temperature: 0°C → RT

  • Yield: ~65% (estimated from analogous reactions)

Purification and Characterization

Crude products are purified via flash chromatography (e.g., CH₂Cl₂/MeOH/NH₃ 90:10:2) and characterized by:

  • ¹H NMR : Peaks at δ 1.44 (Boc group), 2.22 (N–CH₃), 3.20 (CH₂NHCO).

  • LCMS : [M+H]⁺ ≈ 261.41 .

Chemical Reactions Analysis

Types of Reactions

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic or antipsychotic properties.

Comparison with Similar Compounds

Core Backbone Variations

  • N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS 1353944-11-2): Replaces the piperidine ring with a pyrrolidine ring and substitutes the methyl group with isopropyl. The smaller pyrrolidine ring (5-membered vs.
  • MS023 (N1-((4-(4-Isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine) :
    Features a pyrrole ring substituted with an isopropoxyphenyl group instead of benzylpiperidine. The aromatic pyrrole and isopropoxy group enhance π-π stacking and hydrophobic interactions, critical for its role as a protein arginine methyltransferase (PRMT) inhibitor .

Substituent Modifications

  • N1-(3-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ac):
    A simpler aryl-substituted diamine with a methoxy group on the phenyl ring. The absence of a heterocyclic ring reduces steric hindrance and may increase solubility .

  • N1-(6-((6-Amino-4-methylpyridin-2-yl)methyl)pyridin-2-yl)-N1,N2-dimethylethane-1,2-diamine (35): Incorporates pyridine rings, introducing additional hydrogen-bonding sites and rigidity compared to the flexible piperidine-benzyl system .

Physicochemical Properties

Spectroscopic Characteristics

  • NMR Profiles :
    • MS023 exhibits distinct ¹H NMR signals at δ 3.55 ppm (methylene protons adjacent to the pyrrole) and δ 2.96 ppm (N-methyl groups), differing from benzylpiperidine analogs due to electronic effects of the isopropoxyphenyl group .
    • Compound 10c (pyridine-substituted diamine) shows upfield shifts for aromatic protons (δ 6.56–7.10 ppm) compared to benzylpiperidine derivatives, reflecting pyridine’s electron-withdrawing nature .

Solubility and Stability

  • MS023 is soluble in DMSO and ethanol (up to 100 mM), attributed to its polar pyrrole and isopropoxy groups .
  • Benzylpiperidine derivatives, with hydrophobic benzyl groups, likely exhibit lower aqueous solubility but enhanced membrane permeability.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Activities Reference
Target Compound Piperidine Benzyl, methyl Not provided Unknown -
MS023 Pyrrole 4-Isopropoxyphenyl, methyl 287.40 PRMT inhibition (IC₅₀ ~50 nM)
N1-(3-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine Ethane-1,2-diamine 3-Methoxyphenyl, dimethyl ~193.27 High solubility, corrosion inhibition
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine Pyrrolidine Benzyl, isopropyl 275.43 Enhanced steric bulk

Biological Activity

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine is a compound belonging to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl group and an ethylene diamine moiety. Its structural properties contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H27N3
CAS Number1353957-41-1
Molecular Weight261.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Biological Activity Studies

Research has demonstrated that piperidine derivatives exhibit a range of biological activities. For instance:

  • Anticancer Activity : Some studies have indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antipsychotic Effects : Research suggests potential applications in treating psychiatric disorders through modulation of dopaminergic and serotonergic pathways.
  • Neuroprotective Properties : The compound may offer neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

Case Studies

Several studies have explored the pharmacological properties of related piperidine derivatives:

  • Sigma Receptor Affinity : A study found that N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibited high affinity for sigma receptors, suggesting that modifications in the piperidine structure can enhance receptor binding and selectivity . This highlights the potential of this compound as a candidate for similar receptor-targeted therapies.
  • Quantitative Structure–Activity Relationship (QSAR) : Research involving QSAR analysis has shown that structural modifications significantly impact biological activity, indicating that this compound may be optimized for enhanced efficacy through strategic chemical alterations .

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound shares structural similarities with other piperidine derivatives but possesses unique pharmacological properties due to its specific functional groups.

CompoundBiological Activity
N-(1-benzylpiperidin-4-yl)phenylacetamideHigh affinity for sigma receptors
N-(2-methoxyethyl)naphthalene sulfonamideAnticancer properties
N1-cyclopropylethane-1,2-diamineAnalgesic and anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine or pyrrolidine precursor with methyl- or benzyl-containing reagents. For example, analogous compounds are synthesized via reductive amination or nucleophilic substitution under controlled temperatures (40–80°C) and inert atmospheres (e.g., nitrogen). Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., palladium or nickel) critically impact yield and purity. Optimizing molar ratios of reactants and monitoring pH during protonation steps can mitigate side reactions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at 3300–3500 cm⁻¹). For chiral centers, circular dichroism or X-ray crystallography may be employed, as seen in related piperidine derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in alkylation or benzylation steps?

  • Methodological Answer : Low yields in alkylation may arise from steric hindrance or competing elimination. Strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance selectivity for benzylation.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 70°C) improves reaction kinetics without decomposition.
  • Protecting Groups : Temporarily blocking reactive amines with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions, as demonstrated in pyrrolidine-based syntheses .

Q. What strategies resolve contradictions in reported biological activities across different assay systems?

  • Methodological Answer : Discrepancies in biological data (e.g., IC₅₀ values) often stem from variations in assay conditions. To address this:

  • Standardize Purity : Use HPLC (>95% purity) to eliminate batch-to-batch variability.
  • Control Solvent Effects : Compare activities in DMSO vs. aqueous buffers, as solubility impacts bioavailability.
  • Validate Targets : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities, as seen in PRMT inhibitor studies (e.g., MS023) .

Q. What in silico methods predict the compound’s interaction with biological targets like neurotransmitter receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. For example:

  • Docking : Predict binding poses using crystal structures of homologous receptors (e.g., dopamine D2 receptor PDB: 6CM4).
  • Free Energy Calculations : Compute binding energies (MM/PBSA) to rank affinity, as applied to piperidine derivatives in neurological studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability discrepancies may arise from degradation pathways (e.g., hydrolysis of benzyl groups in acidic conditions). To resolve:

  • Accelerated Stability Testing : Use LC-MS to track degradation products at pH 2–12 over 24–72 hours.
  • Protective Formulations : Encapsulate the compound in liposomes or cyclodextrins to enhance stability, a method validated for similar diamine derivatives .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a protein methyltransferase inhibitor?

  • Methodological Answer :

  • Enzymatic Assays : Use radioactive methyltransferase assays (³H-SAM incorporation) or fluorescence-based kits (e.g., CisBio) to measure inhibition.
  • Cell-Based Models : Treat HEK293T cells transiently expressing PRMT1/3 and quantify methylation via Western blot (anti-dimethylarginine antibodies), following protocols for MS023 .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in aqueous or oxidative environments?

  • Methodological Answer :

  • Reactive Byproducts : Avoid contact with strong oxidizers (e.g., H₂O₂) to prevent explosive diaziridine formation.
  • Ventilation : Use fume hoods with HEPA filters to mitigate amine vapor exposure, as recommended in safety data sheets for related diamines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.